4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride
Description
Systematic Nomenclature and Molecular Identification
IUPAC Nomenclature Validation
The International Union of Pure and Applied Chemistry (IUPAC) name 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride is derived through systematic analysis of the compound’s substituents and their positions on the pyrazole ring. The parent heterocycle is a 1H-pyrazole system, with the following substituents:
- A 2-fluoroethyl group (-CH₂CH₂F) at position 1
- An amino group (-NH₂) at position 4
- A carboxamide group (-CONH₂) at position 3
The numbering follows IUPAC priority rules, where nitrogen atoms in the pyrazole ring occupy positions 1 and 2. The hydrochloride suffix denotes the presence of a hydrochloric acid salt, formed via protonation of the pyrazole’s basic nitrogen.
Table 1: Nomenclature Comparison
| Source | Reported Name |
|---|---|
| VulcanChem | 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide |
| PubChem | 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxamide;dihydrochloride |
Discrepancies in positional numbering (e.g., "2-(2-fluoroethyl)" vs. "1-(2-fluoroethyl)") arise from alternative pyrazole numbering conventions but are resolved by prioritizing the lowest locant set.
CAS Registry Number Analysis
The Chemical Abstracts Service (CAS) registry number 1429419-56-6 corresponds to the free base form, 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide , while 1855907-51-5 identifies its dihydrochloride salt. The hydrochloride salt discussed here is likely a monohydrochloride derivative, though its exact CAS number is not explicitly listed in available databases.
Table 2: CAS Number Assignments
| Compound Form | CAS Registry Number | Molecular Formula |
|---|---|---|
| Free Base | 1429419-56-6 | C₆H₉FN₄O |
| Dihydrochloride Salt | 1855907-51-5 | C₆H₁₁Cl₂FN₄O |
The absence of a dedicated CAS entry for the monohydrochloride form suggests limited commercial availability or academic reporting.
Structural Isomerism Considerations
Structural isomerism in this compound arises from three factors:
Positional Isomerism
Alternative substitution patterns on the pyrazole ring generate positional isomers:
- Isomer A : 4-Amino-1-(2-fluoroethyl)pyrazole-5-carboxamide (carboxamide at position 5)
- Isomer B : 5-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide (amino group at position 5)
These isomers are distinguished by distinct physicochemical properties, such as polarity and hydrogen-bonding capacity.
Tautomerism
In the free base form, the pyrazole ring exhibits tautomerism between 1H-pyrazole and 2H-pyrazole configurations. Protonation at position 1 in the hydrochloride salt stabilizes the 1H-pyrazole tautomer, eliminating this variability.
Stereoisomerism
The 2-fluoroethyl group introduces potential stereoisomerism if the ethyl chain branches, but the linear -CH₂CH₂F moiety lacks chiral centers. Thus, no enantiomers or diastereomers exist for this compound.
Table 3: Isomer Classification
| Isomer Type | Example | Differentiating Feature |
|---|---|---|
| Positional | 4-Amino-1-(2-fluoroethyl)pyrazole-5-carboxamide | Carboxamide position |
| Tautomeric | 1H-pyrazole vs. 2H-pyrazole | Nitrogen protonation site |
This analysis confirms the structural uniqueness of 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride within its isomer class.
Properties
Molecular Formula |
C6H10ClFN4O |
|---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9FN4O.ClH/c7-1-2-11-3-4(8)5(10-11)6(9)12;/h3H,1-2,8H2,(H2,9,12);1H |
InChI Key |
PXLLXUGPHCSFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Ester substrate : Methyl or ethyl pyrazole-4-carboxylate derivatives
- Amine : 2-Fluoroethylamine (1.2–1.5 equivalents)
- Base : Potassium carbonate or sodium hydride (2.0 equivalents)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 80–100°C
- Duration : 6–12 hours
Mechanistic Insight : The base deprotonates the amine, enhancing nucleophilicity for ester carbonyl attack. The reaction proceeds without removing byproduct alcohols (e.g., methanol), simplifying purification.
Yield Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Amine Equivalents | 1.3–1.5 | +15–20% |
| Reaction Temperature | 90°C | +25% vs 70°C |
| Solvent Polarity | DMF > THF | +10% |
Post-reaction, the free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt (85–92% purity).
Direct Amidation of Pyrazole-3-Carboxylic Acid
Alternative protocols adapt coupling reagents for direct amidation. A representative procedure from Ambeed utilizes hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to activate the carboxylic acid:
Procedure
- Activation : 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in chloroform, 20°C, 30 minutes.
- Amidation : Add 2-fluoroethylamine (1.5 eq) and pyridine (2.0 eq), stir for 70 hours.
- Workup : Extract with dilute HCl, precipitate hydrochloride salt with gaseous HCl.
Advantages :
- Avoids ester intermediates
- High functional group tolerance
Limitations :
- Prolonged reaction time (70 hours)
- HATU cost prohibitive for large-scale synthesis
Multi-Step Synthesis via Pyrazole Ring Formation
For non-commercial starting materials, pyrazole cores are constructed de novo. A Vilsmeier–Haack approach formulates pyrazolones, followed by fluoroethylation:
Step 1: Pyrazole-3-Carboxaldehyde Synthesis
Step 2: Fluoroethylation
Step 3: Carboxamide Formation
- Oxidation : Pyrazole-3-carbaldehyde → carboxylic acid (KMnO₄, H₂SO₄)
- Amidation : HATU-mediated coupling with ammonia
- Salt Formation : HCl/ethanol precipitation
Total Yield : 22–29% (3 steps)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Aminolysis | 78–85 | 85–92 | Industrial | 120–150 |
| Direct Amidation | 65–72 | 90–95 | Lab-scale | 450–600 |
| Multi-Step | 22–29 | 88–90 | Research | >1,000 |
Key Findings :
- Aminolysis balances cost and efficiency, ideal for bulk production.
- Direct amidation suits small-scale, high-purity demands but is economically unfeasible for >10 kg batches.
- Multi-step synthesis is reserved for structural analogs requiring custom substitution patterns.
Hydrochloride Salt Formation
All routes conclude with salt formation:
- Dissolve free base in ethanol (20–25°C).
- Bubble HCl gas until pH 2–3.
- Cool to 0°C, filter crystalline product.
- Wash with cold ethanol, dry under vacuum.
Critical Parameters :
- HCl Concentration : Excess HCl reduces purity (≤88%) due to hygroscopicity.
- Crystallization Temperature : 0°C maximizes yield (93–97% recovery).
Industrial-Scale Considerations
Patent EP3677572A1 emphasizes solvent recycling and waste reduction:
- Solvent Recovery : Distill THF/DMF from reaction mixtures (85–90% reclaimed).
- Byproduct Management : Methanol from ester aminolysis is repurposed as fuel.
- Quality Control : In-process NMR monitors amine consumption, minimizing overalkylation.
Emerging Methodologies
Recent advances (2022–2024) explore enzymatic amidation and flow chemistry:
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and fluoroethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide; hydrochloride exhibits promising antimicrobial properties. Derivatives of pyrazole compounds have been shown to inhibit various enzymes and interact with specific molecular targets, making them candidates for drug development .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation. For instance, certain analogs of the compound have shown significant inhibition against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . The mechanism often involves inhibition of specific kinases or cell cycle arrest .
Anti-inflammatory Effects
Pyrazole compounds, including this specific derivative, have been noted for their anti-inflammatory properties. They can act as selective inhibitors of cyclooxygenase enzymes and other inflammatory mediators, which positions them as potential therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals several key studies that highlight the applications of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide:
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Pyrazole Ring
- 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS: 2408970-23-8 Molecular Formula: C₆H₇ClF₃N₃O₂ Key Differences: Replaces the 2-fluoroethyl group with a 2,2,2-trifluoroethyl substituent and features a carboxylic acid instead of a carboxamide.
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride CAS: 247584-10-7 Molecular Formula: C₈H₁₅ClN₄O Key Differences: Substitutes the 2-fluoroethyl group with a methyl group and introduces a propyl chain at the 3-position. Impact: The absence of fluorine reduces metabolic stability, while the propyl group may enhance hydrophobic interactions in receptor binding .
- 2-Methyl-5-(2-phenylethylamino)pyrazole-3-carboxamide;hydrochloride CAS: 1855945-46-8 Molecular Formula: C₁₃H₁₇ClN₄O Key Differences: Features a 2-phenylethylamino group at the 5-position and a methyl group at the 2-position.
Functional Group Modifications
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide CAS: Not explicitly listed (referenced in ). Key Differences: Incorporates chlorophenyl substituents and a piperidino group. Impact: The chlorinated aromatic rings enhance affinity for cannabinoid receptors (e.g., CB1/CB2), as seen in compounds like SR141716A and SR144528 .
Physicochemical Properties
Notes:
- The 2-fluoroethyl group in the target compound balances lipophilicity (LogP ~1.2) and aqueous solubility, optimizing membrane permeability.
- The trifluoroethyl analogue exhibits lower solubility due to increased hydrophobicity from fluorine atoms .
Pharmacological Relevance
- The target compound’s 2-fluoroethyl group may reduce off-target effects compared to bulkier substituents in these ligands.
- Metabolic Stability : Fluorine incorporation, as seen in the target compound, is a common strategy to slow oxidative metabolism, extending half-life .
Biological Activity
4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride is C7H9FN4O, and its molecular weight is approximately 188.17 g/mol. The compound features a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoroethyl group enhances its ability to penetrate biological membranes, facilitating access to intracellular targets. Key mechanisms of action include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and signaling pathways.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling cascades.
Biological Activities
Research indicates that 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride exhibits several notable biological activities:
Anticancer Activity
Several studies have reported the anticancer properties of this compound. For instance:
- Inhibition of Cancer Cell Proliferation : It has been tested against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer), showing significant inhibition rates (54.25% and 38.44%, respectively) without affecting normal fibroblast cells significantly .
| Cell Line | Inhibition Percentage | Toxicity to Normal Cells |
|---|---|---|
| HepG2 | 54.25% | Low |
| HeLa | 38.44% | Low |
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various assays, indicating potential applications in treating inflammatory diseases .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride, suggesting its role in combating oxidative stress-related diseases .
Case Studies
- Study on Anticancer Activity : A detailed investigation into the cytotoxic effects of the compound revealed that it effectively inhibited cell proliferation in multiple cancer types while maintaining low toxicity towards normal cells. This study utilized MTT assays to quantify cell viability and proliferation rates .
- Mechanistic Insights : Another study explored the molecular pathways affected by the compound, identifying its ability to block the cell cycle at the G2/M phase and induce apoptosis through modulation of Bcl-2 and Bax gene expressions .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide | Contains a propyl group instead of an amino group | Anticancer and anti-inflammatory |
| 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | Different ring structure | Unique biological activity potential |
Q & A
Basic: What are the recommended synthetic routes for 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide hydrochloride, and how are yields optimized?
Methodological Answer :
A common approach involves multi-step heterocyclic synthesis. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-ketoesters or via palladium-catalyzed cross-coupling reactions. Optimization includes controlling reaction temperature (e.g., reflux in acetic acid with HCl for 24 hours, as in Example 1 of ) and stoichiometric ratios of fluorinated intermediates. Purification via recrystallization or column chromatography (using ≥98% HPLC-grade solvents) improves yield and purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
Combined use of /-NMR (e.g., DMSO- solvent systems) and high-resolution mass spectrometry (HRMS) is essential for verifying the pyrazole core and fluoroethyl sidechain. HPLC (≥98% purity thresholds) and X-ray crystallography (for crystalline derivatives) validate purity and stereochemistry. highlights NMR data (e.g., δ 2.56 ppm for methyl groups) and ESI-MS for molecular ion confirmation .
Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
Methodological Answer :
Scale-up requires careful control of exothermic reactions (e.g., fluorination steps) and continuous-flow systems to ensure consistent mixing. describes iterative optimization of reaction conditions (e.g., temperature gradients, solvent polarity) to preserve stereochemistry in piperidine analogs. Process analytical technology (PAT) monitors intermediates in real-time to prevent racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
